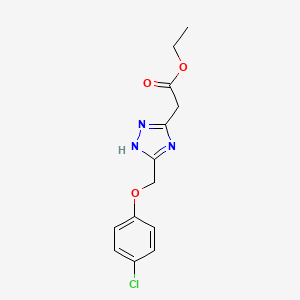

ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O3/c1-2-19-13(18)7-11-15-12(17-16-11)8-20-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOCZUDKCBKBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NNC(=N1)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor, such as an acylhydrazine or a nitrile.

Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group, such as a halide or a tosylate.

Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, tosylates, or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: Triazole derivatives are known for their antimicrobial and antifungal properties, making this compound a potential candidate for drug development.

Medicine: The compound may have potential therapeutic applications due to its biological activity.

Industry: It can be used in the development of agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related triazole derivatives with variations in substituents, synthesis routes, and applications:

Key Findings

- Substituent Impact: Electron-withdrawing groups (e.g., 4-chlorophenoxy, dinitromethyl) enhance reactivity but may compromise stability (e.g., explosive hazards in dinitromethyl derivatives) . Bulkier groups (e.g., tert-butyl in Triazamate) improve thermal stability and pesticidal activity . Heterocyclic substituents (e.g., thiophene) enhance actoprotective effects but require cation optimization for bioavailability .

Synthetic Efficiency :

- Biological Activity: The target compound’s 4-chlorophenoxy group confers antifungal activity, likely via cytochrome P450 inhibition . Triazamate’s dimethylcarbamoyl group enhances pesticidal action by targeting insect acetylcholinesterase .

Biological Activity

Ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article examines the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 295.72 g/mol. The compound features a triazole ring, a chlorophenoxy group, and an ethyl acetate moiety. The structural uniqueness of this compound may contribute to its biological activities.

The mechanism of action of this compound primarily involves its interaction with various biological targets. The triazole ring is known to inhibit enzymes such as cytochrome P450, which are crucial for the biosynthesis of ergosterol in fungi. This inhibition leads to antifungal activity by disrupting fungal cell membrane integrity.

Key Mechanisms:

- Enzyme Inhibition: The triazole moiety interacts with enzymes involved in essential metabolic pathways.

- Binding Affinity: The chlorophenoxy group enhances binding affinity to target receptors or enzymes.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. This compound has shown promise in inhibiting various fungal strains. Comparative studies indicate that it may exhibit similar or enhanced antifungal activity compared to established triazoles like fluconazole and itraconazole.

| Compound Name | Structure Type | Primary Use |

|---|---|---|

| Fluconazole | Triazole | Antifungal agent |

| Itraconazole | Triazole | Broad-spectrum antifungal agent |

| Voriconazole | Triazole | Treatment for serious fungal infections |

Antibacterial Activity

Research suggests that certain triazole derivatives possess antibacterial properties. This compound may also exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies utilizing the agar diffusion method have indicated its potential use as a broad-spectrum antibacterial agent.

Anticancer Activity

Emerging studies have explored the anticancer potential of triazole derivatives. This compound has been evaluated for cytotoxicity against various cancer cell lines. Preliminary results show that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation: A study synthesized the compound via cyclization reactions and evaluated its biological activity using MTT assays against several cancer cell lines. Results indicated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics.

- Mechanistic Studies: Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in fungal growth and cancer proliferation.

Q & A

Q. What are the common synthetic routes for ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate, and what reaction conditions are critical for achieving high yield?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by functionalization. Key steps include:

- Condensation reactions to assemble the triazole ring, often using hydrazine derivatives and carbonyl compounds under reflux conditions (e.g., ethanol or acetonitrile as solvents) .

- Substitution reactions to introduce the 4-chlorophenoxymethyl group, requiring controlled pH and temperature to avoid side products .

- Esterification to attach the ethyl acetate moiety, typically employing acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .

Critical factors include solvent polarity (e.g., DMF for polar intermediates), reaction time (4–12 hours for reflux steps), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- 1H/13C NMR : Focus on the triazole proton (δ 8.2–8.5 ppm) and the ethyl ester group (triplet at δ 4.1–4.3 ppm for CH2; quartet at δ 1.2–1.4 ppm for CH3). The 4-chlorophenoxy methylene protons appear as a singlet near δ 5.1–5.3 ppm .

- Mass Spectrometry (MS) : Look for the molecular ion peak [M+H]+ and fragmentation patterns confirming the ester and triazole moieties .

- IR Spectroscopy : Key stretches include C=O (ester, ~1730 cm⁻¹) and C-N (triazole, ~1600 cm⁻¹) .

Q. How are the compound’s solubility and pKa determined experimentally, and what do these properties imply for formulation?

- Solubility : Assessed via HPLC or gravimetric methods in solvents like DMSO, ethanol, and water. Polar aprotic solvents (e.g., DMF) enhance solubility due to the ester and triazole groups .

- pKa : Determined via potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide. The triazole ring’s basicity (pKa ~2.5–4.0) influences protonation states in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side-product formation during triazole ring functionalization?

- Temperature control : Lower temperatures (0–5°C) reduce undesired nucleophilic substitutions during chlorophenoxy group attachment .

- Catalyst selection : Use of Pd/C or CuI for coupling reactions improves regioselectivity .

- Real-time monitoring : TLC or in-situ IR tracks intermediate formation, enabling timely quenching of reactions .

- Solvent optimization : Switching from ethanol to acetonitrile reduces ester hydrolysis byproducts .

Q. How do structural modifications (e.g., halogen substitution or ester group variation) influence bioactivity, and what methods validate these effects?

- Halogen positioning : Moving the chlorine from para to meta on the phenoxy group alters electron-withdrawing effects, impacting antimicrobial activity (e.g., MIC values vary by 2–4×) .

- Ester chain length : Ethyl esters exhibit higher lipophilicity (logP ~2.8) than methyl analogs, enhancing membrane permeability in cell-based assays .

- Validation : Comparative bioassays (e.g., broth microdilution for antimicrobial activity) paired with molecular docking (e.g., triazole interactions with cytochrome P450 enzymes) clarify structure-activity relationships .

Q. How should researchers address conflicting data in biological activity studies, such as inconsistent IC50 values across assays?

- Control variables : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times (24–48 hours), and compound purity (HPLC ≥95%) .

- Mechanistic studies : Use fluorescence quenching or SPR to confirm target binding affinity, ruling out assay-specific artifacts .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and validate trends .

Q. What methodologies are recommended for studying the compound’s stability under physiological or storage conditions?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .

- Long-term stability : Store samples in amber vials at –20°C and monitor purity monthly via HPLC. Degradation is often linked to ester hydrolysis, forming the carboxylic acid derivative .

- Buffer compatibility : Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.